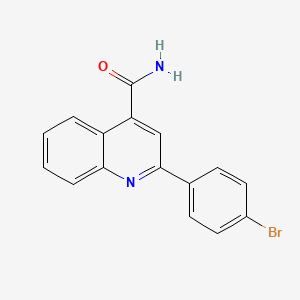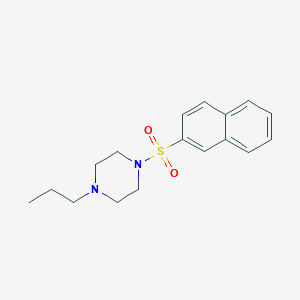
1-(2-naphthylsulfonyl)-4-propylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-naphthylsulfonyl)-4-propylpiperazine (NAP) is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NAP is a piperazine derivative with a naphthalene sulfonamide moiety, and it has been shown to possess a range of biological activities, including antipsychotic, anxiolytic, and anti-inflammatory properties.
Mécanisme D'action
The exact mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine is not fully understood. However, it is believed to act as a partial agonist at the 5-HT1A receptor and an antagonist at the D2 dopamine receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-propylpiperazine has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter serotonin in the brain, which may contribute to its anxiolytic effects. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine has been shown to decrease the levels of pro-inflammatory cytokines, which could make it a potential treatment for inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-naphthylsulfonyl)-4-propylpiperazine is that it has been extensively studied and its pharmacological properties are well understood. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of 1-(2-naphthylsulfonyl)-4-propylpiperazine is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 1-(2-naphthylsulfonyl)-4-propylpiperazine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine could be studied for its potential as a treatment for mood disorders such as depression. Finally, further research could be conducted to better understand the mechanism of action of 1-(2-naphthylsulfonyl)-4-propylpiperazine and to develop more effective analogs of the compound.
Méthodes De Synthèse
The synthesis of 1-(2-naphthylsulfonyl)-4-propylpiperazine involves the reaction of 2-naphthalenesulfonyl chloride with 4-propylpiperazine in the presence of a base such as triethylamine or sodium hydroxide. The reaction yields 1-(2-naphthylsulfonyl)-4-propylpiperazine as a white crystalline solid with a melting point of 140-142°C.
Applications De Recherche Scientifique
1-(2-naphthylsulfonyl)-4-propylpiperazine has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antipsychotic properties, making it a potential treatment for schizophrenia and other psychotic disorders. Additionally, 1-(2-naphthylsulfonyl)-4-propylpiperazine has been found to have anxiolytic effects, which could make it a useful treatment for anxiety disorders.
Propriétés
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-9-18-10-12-19(13-11-18)22(20,21)17-8-7-15-5-3-4-6-16(15)14-17/h3-8,14H,2,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASIDTNQSPYCSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Naphthylsulfonyl)-4-propylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-nitrophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B5783535.png)
![1-{[(3,5-dimethylbenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5783541.png)

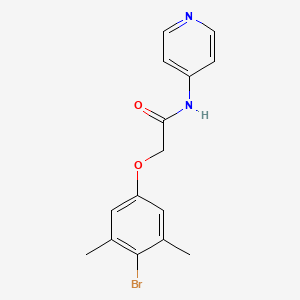
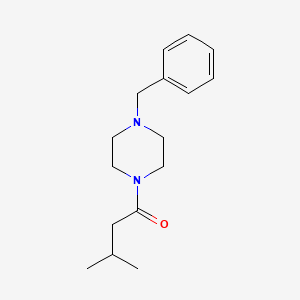
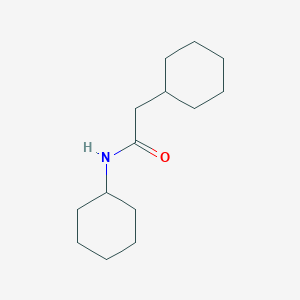


![ethyl 4-{[({4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5783605.png)
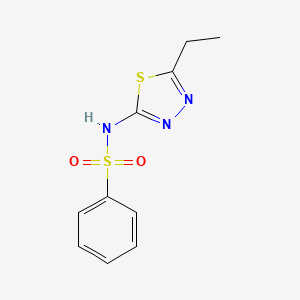
![2-(1-piperidinylcarbonyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5783615.png)
![methyl 4-[(4-cyano-2-methoxyphenoxy)methyl]benzoate](/img/structure/B5783617.png)
![3-(2-benzyl-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethyl-1-propanamine](/img/structure/B5783624.png)
